molecular formula C25H21Cl2N3OS B12487330 [6-Chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone

[6-Chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone

Cat. No.: B12487330
M. Wt: 482.4 g/mol
InChI Key: PNUJUQVEUJSXAV-UHFFFAOYSA-N
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Description

6-CHLORO-4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a chlorophenyl piperazine and a methylthiophene group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE typically involves multi-step organic reactions. The process often begins with the preparation of the quinoline core, followed by the introduction of the chlorophenyl piperazine and methylthiophene groups through various coupling reactions. Common reagents used in these reactions include chlorinating agents, piperazine derivatives, and thiophene compounds. The reaction conditions usually involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed to modify the quinoline core or the substituent groups.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

6-CHLORO-4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CHLORO-4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE: Shares the quinoline and methylthiophene structure but lacks the piperazine group.

    3-CHLOROPHENYL PIPERAZINE: Contains the piperazine and chlorophenyl groups but lacks the quinoline core.

Uniqueness

6-CHLORO-4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE is unique due to its combination of a quinoline core, chlorophenyl piperazine, and methylthiophene groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C25H21Cl2N3OS

Molecular Weight

482.4 g/mol

IUPAC Name

[6-chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C25H21Cl2N3OS/c1-16-5-8-24(32-16)23-15-21(20-14-18(27)6-7-22(20)28-23)25(31)30-11-9-29(10-12-30)19-4-2-3-17(26)13-19/h2-8,13-15H,9-12H2,1H3

InChI Key

PNUJUQVEUJSXAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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